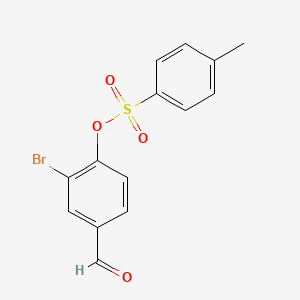

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

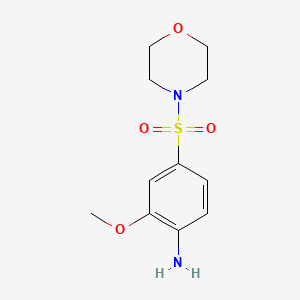

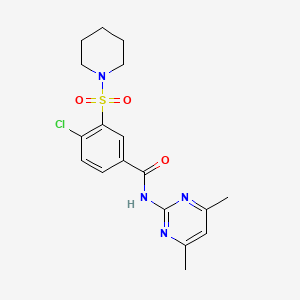

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H11BrO4S . It has a molecular weight of 355.2 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 4 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The crystal structure of 2-bromo-1,3-phenylene bis(4-methylbenzenesulfonate), a related compound, has been analyzed in detail . This kind of research can provide valuable insights into the properties and behaviors of the compound.

Organic Synthesis

p-Toluenesulfonates, a group of compounds to which 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate belongs, are often used in organic synthesis . They can act as intermediates in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .

Biological Activity Monitoring

p-Toluenesulfonates have been used in biological studies, such as monitoring the merging of lipids and studying membrane fusion during the acrosome reaction . These applications can help researchers understand biological processes at the molecular level .

Photosensitizer Linking

The compound has been used in the development of technology for linking photosensitizers to model monoclonal antibodies . This can be useful in research related to photodynamic therapy, a treatment method that uses light-sensitive compounds to destroy harmful cells .

Preparation of Analgesics and Sedatives

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate can be utilized as an intermediate in the synthesis of benzodiazepines , a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .

Experimental Teaching

The α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry, has been applied in experimental teaching . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This kind of innovative experiment can enhance students’ scientific literacy levels and foster innovation consciousness as well as practical aptitude .

Propiedades

IUPAC Name |

(2-bromo-4-formylphenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO4S/c1-10-2-5-12(6-3-10)20(17,18)19-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIUBMWZCLHJCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)

![1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2377279.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377281.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)

![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)